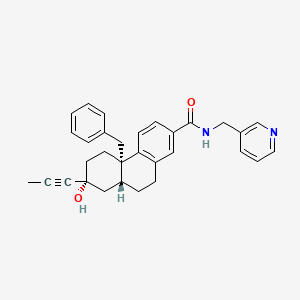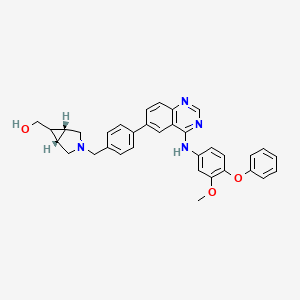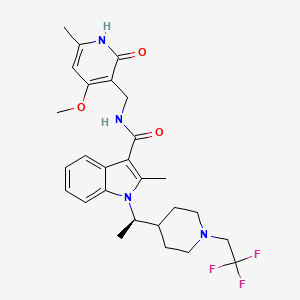
Cyanabactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanabactin is a novel ABA receptor agonist. It preferentially activates Pyrabactin Resistance 1 (PYR1) with low nanomolar potency.
Applications De Recherche Scientifique
Cyanabactin in Plant Hormone Receptor Agonism
Cyanabactin has been identified as a potent agonist for the plant hormone abscisic acid (ABA) receptors. It specifically activates Pyrabactin Resistance 1 (PYR1) receptors with low nanomolar potency. This discovery is significant in the context of manipulating plant transpiration, which is crucial under conditions of drought and diminishing freshwater supplies. The ability of cyanabactin to mimic key structural features of ABA and activate ABA responses in plants like Arabidopsis makes it a valuable tool for research in plant biology and agriculture (Vaidya et al., 2017).
Impact on Erythrocyte Function
Research has shown that cyanate, a related compound, can inhibit erythrocyte glucose-6-phosphate dehydrogenase (G6PD). This finding is particularly relevant to the study of red blood cell function and disorders, especially in the context of sickle cell anemia and other hemoglobinopathies (Glader & Conrad, 1972).
Influence on Hormonal Control in Animals
Studies have also explored the effects of compounds like cyanazine, which is structurally similar to cyanabactin, on the endocrine system. For instance, atrazine, a chlorotriazine herbicide, has been found to disrupt the hormonal control of ovarian cycles in rats by acting on the central nervous system. This line of research is crucial for understanding the potential endocrine-disrupting properties of similar compounds (Cooper et al., 2000).
Therapeutic Potential in Sickle-Cell Disease
Another area of research is the therapeutic application of sodium cyanate in sickle-cell disease. While not directly related to cyanabactin, this research provides insights into the broader category of cyanate compounds and their potential medical applications (Gillette et al., 1974).
Propriétés
Numéro CAS |
2141961-23-9 |
|---|---|
Formule moléculaire |
C18H18N2O2S |
Poids moléculaire |
326.41 |
Nom IUPAC |
N-(4-Cyano-3-cyclopropylphenyl)-1-(p-tolyl)methanesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-13-2-4-14(5-3-13)12-23(21,22)20-17-9-8-16(11-19)18(10-17)15-6-7-15/h2-5,8-10,15,20H,6-7,12H2,1H3 |
Clé InChI |
PVSUTUAFYDGUTJ-UHFFFAOYSA-N |
SMILES |
O=S(CC1=CC=C(C)C=C1)(NC2=CC=C(C#N)C(C3CC3)=C2)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyanabactin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)









![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)